molecular formula C9H13NO5 B2724580 5-(Oxan-4-yl)-2-oxo-1,3-oxazolidine-5-carboxylic acid CAS No. 2248360-49-6

5-(Oxan-4-yl)-2-oxo-1,3-oxazolidine-5-carboxylic acid

Cat. No.: B2724580
CAS No.: 2248360-49-6
M. Wt: 215.205
InChI Key: FKXXHNPAPRDUKK-UHFFFAOYSA-N
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Description

5-(Oxan-4-yl)-2-oxo-1,3-oxazolidine-5-carboxylic acid is a complex organic compound featuring an oxazolidine ring fused with an oxane ring and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Oxan-4-yl)-2-oxo-1,3-oxazolidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of oxane derivatives with oxazolidine precursors in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(Oxan-4-yl)-2-oxo-1,3-oxazolidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The oxane and oxazolidine rings can participate in substitution reactions with suitable nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions typically involve the use of strong acids or bases to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

5-(Oxan-4-yl)-2-oxo-1,3-oxazolidine-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 5-(Oxan-4-yl)-2-oxo-1,3-oxazolidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(Oxan-4-yl)-1,3-oxazole-4-carboxylic acid: Shares a similar oxane ring but differs in the heterocyclic structure.

    Tetrahydropyranyl derivatives: These compounds also contain an oxane ring and are used in organic synthesis.

Uniqueness

5-(Oxan-4-yl)-2-oxo-1,3-oxazolidine-5-carboxylic acid is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(oxan-4-yl)-2-oxo-1,3-oxazolidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO5/c11-7(12)9(5-10-8(13)15-9)6-1-3-14-4-2-6/h6H,1-5H2,(H,10,13)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXXHNPAPRDUKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2(CNC(=O)O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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